molecular formula C25H39N7O9 B14494998 5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine CAS No. 64642-80-4

5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine

Katalognummer: B14494998
CAS-Nummer: 64642-80-4
Molekulargewicht: 581.6 g/mol
InChI-Schlüssel: DSRMJVGIXMBTSQ-QAETUUGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine is a complex peptide compound It is composed of several amino acids, including proline, leucine, glycine, and glutamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.

Wissenschaftliche Forschungsanwendungen

5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing various biological processes. The exact pathways depend on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Oxo-L-proline: A simpler derivative of proline with similar structural features.

    5-Oxo-L-prolyl-L-valine: Another peptide with a similar backbone but different side chains.

    5-Oxo-L-prolylglycyl-L-lysyl-N5-(diaminomethylene)-L-ornithyl-L-prolyl-L-tryptophylisoleucyl-L-leucine: A more complex peptide with additional amino acids.

Uniqueness

5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for targeted interactions and modifications, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

64642-80-4

Molekularformel

C25H39N7O9

Molekulargewicht

581.6 g/mol

IUPAC-Name

2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C25H39N7O9/c1-13(2)10-16(31-24(40)15-6-8-19(34)29-15)23(39)27-11-20(35)32-9-3-4-17(32)25(41)30-14(5-7-18(26)33)22(38)28-12-21(36)37/h13-17H,3-12H2,1-2H3,(H2,26,33)(H,27,39)(H,28,38)(H,29,34)(H,30,41)(H,31,40)(H,36,37)/t14-,15-,16-,17-/m0/s1

InChI-Schlüssel

DSRMJVGIXMBTSQ-QAETUUGQSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C2CCC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.